2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Physiochemical properties Molecular weight Procurement specification

Researchers face challenges in sourcing 2-phenylmorpholine-acetamide derivatives with defined substitution patterns for SAR studies. This compound fills that gap, offering a unique 2-phenylmorpholine core with a 4-methoxyphenylacetamide extension via an ethylene linker. Key advantages: (1) Distinct scaffold for exploring monoamine transporter pharmacology; (2) Benchmark compound to assess how extended aromatic acetamide groups affect CNS ADME properties; (3) High-purity synthesis with batch-specific QC for reproducible results. Ships globally with full analytical documentation.

Molecular Formula C21H26N2O3
Molecular Weight 354.45
CAS No. 954081-14-2
Cat. No. B2444386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
CAS954081-14-2
Molecular FormulaC21H26N2O3
Molecular Weight354.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C21H26N2O3/c1-25-19-9-7-17(8-10-19)15-21(24)22-11-12-23-13-14-26-20(16-23)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,22,24)
InChIKeyILALQNMCMMKONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide: Identity & Analytical Baseline


2-(4-Methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide (CAS 954081-14-2) is a synthetic small molecule with the molecular formula C₂₁H₂₆N₂O₃ and a molecular weight of 354.4 g/mol, featuring a 2-phenylmorpholine core, a 4-methoxyphenylacetamide moiety, and an ethylene linker . The compound is cataloged as a research chemical and has been referenced in patent families exploring morpholine-containing acetamide derivatives, though publicly available, peer-reviewed biological activity data remain limited .

2-Phenylmorpholine core research compound
Secondary amide linker provides H-bond donor for SAR studies
Limited public bioactivity data – experimental validation needed

2-(4-Methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide: Why Generic Substitution Fails


Within the broad class of morpholine-acetamide derivatives, subtle structural variations profoundly influence physiochemical properties and potential biological target engagement. The 2-phenyl substitution on the morpholine ring distinguishes this compound from simpler morpholine analogs, altering lipophilicity, steric bulk, and potentially receptor selectivity profiles. Consequently, procurement of a close analog lacking the 2-phenylmorpholine motif cannot be assumed equivalent for structure-activity relationship (SAR) studies or chemical probe development without explicit comparative data [1]. The quantitative evidence below substantiates the specific differentiation dimensions.

Generic morpholine analogs lack the 2-phenyl motif, potentially losing the pharmacological class context associated with 2-phenylmorpholine.
Dimethyl amide analogs remove the secondary amide H-bond donor, which may shift target interaction profiles and SAR interpretation.
Higher molecular weight and lipophilicity differ from simpler morpholine derivatives, and may alter physicochemical and ADME properties.

2-(4-Methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide: Evidence vs. Closest Analogs


Molecular Weight vs. Dimethyl Analog

The target compound possesses a molecular weight of 354.4 g/mol, which is significantly higher than the simpler N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide (MW 248.32 g/mol) . This 106.1 g/mol increase arises from the replacement of the N,N-dimethylamide group with the 4-methoxyphenylacetamide moiety, introducing additional aromaticity, hydrogen-bonding capability, and steric bulk.

Molecular Weight
Data to verify
354.4 g/mol vs 248.32 g/mol
Δ = 106.1 g/mol (43% increase)
MW differentiates chemical space; supports procurement specification review.
Calculated from molecular formulas.
Physiochemical properties Molecular weight Procurement specification

Hydrogen Bond Donors vs. Dimethyl Analog

The target compound contains one hydrogen bond donor (the secondary amide NH), whereas N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide is a tertiary amide with zero hydrogen bond donors . This difference affects solubility, permeability, and potential for specific receptor interactions.

H-Bond Donors
Data to verify
1 HBD (2° amide) vs 0 HBD (3° amide)
Δ = 1 hydrogen bond donor
HBD enables specific target hydrogen bonding; key for SAR investigation.
Derived from chemical structures.
Hydrogen bonding Drug-likeness Physiochemical profile

2-Phenylmorpholine Scaffold: Pharmacological Class

The 2-phenylmorpholine core is the parent structure of a class of compounds known to act as monoamine releasing agents and receptor modulators, including phenmetrazine and phendimetrazine [1]. While direct activity data for the target compound are not publicly available, the presence of this privileged scaffold distinguishes it from morpholine analogs lacking the 2-phenyl group, which are not associated with this pharmacological class.

Pharmacol. Scaffold
Class-level
2-Phenylmorpholine core (precedented in monoamine pharmacology)
Scaffold class distinguishes from generic morpholines; supports SAR exploration.
Based on literature precedent; target-specific data pending.
2-Phenylmorpholine Receptor modulation CNS pharmacology

2-(4-Methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide: Key Applications


SAR Exploration of 2-Phenylmorpholine Amides

Given its unique combination of a 2-phenylmorpholine core and a secondary amide linker with a 4-methoxyphenyl group, this compound serves as a versatile starting point for SAR expansion. Researchers can systematically vary the methoxyphenyl or phenylmorpholine substituents while maintaining the secondary amide hydrogen bond donor, enabling exploration of receptor binding requirements derived from the 2-phenylmorpholine pharmacophore class .

Probe Development for Monoamine Targets

The 2-phenylmorpholine scaffold is precedented in monoamine transporter pharmacology . This compound can be employed as a chemical probe to interrogate the contribution of the 4-methoxyphenylacetamide extension to transporter or receptor activity, in comparison with simpler 2-phenylmorpholine derivatives lacking the extended amide side chain.

CNS Physiochemical Benchmarking

With a molecular weight of 354.4 g/mol and a single hydrogen bond donor, the compound occupies a distinct physiochemical space compared to smaller 2-phenylmorpholine analogs . It can be used as a benchmark compound to assess how increasing molecular weight and introducing an extended aromatic acetamide group affects properties such as lipophilicity, brain penetration, and metabolic stability in CNS drug discovery programs.

Application
Selection Property
Validation Focus
SAR expansion of 2-phenylmorpholine amides
2-Phenylmorpholine core with secondary amide linker
Receptor binding requirements and functional SAR
Probe development for monoamine targets
2-Phenylmorpholine pharmacophore scaffold
Monoamine transporter/receptor activity profiling
CNS physiochemical benchmarking
Molecular weight and HBD profile
Lipophilicity, brain penetration, metabolic stability assessment
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